N-(3,4-dimethoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide is a synthetic organic compound that features a complex molecular structure characterized by the presence of both aromatic and heterocyclic components. Its IUPAC name indicates a combination of functional groups, including a dimethoxyphenyl group and a benzisothiazole moiety. The compound has a molecular formula of and a molecular weight of approximately 386.5 g/mol.
This compound is primarily synthesized in laboratory settings for research purposes, particularly in medicinal chemistry. It is classified under benzisothiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.
N-(3,4-dimethoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide falls under the category of synthetic organic compounds with potential applications in pharmaceutical chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development.
The synthesis of N-(3,4-dimethoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide typically involves several key steps:
The optimization of these synthetic steps is crucial for maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance the efficiency of the synthesis process.
The molecular structure of N-(3,4-dimethoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 386.5 g/mol |
IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-oxo-1,2-benzisothiazol-2-yl)propanamide |
InChI | InChI=1S/C20H22N2O4S/c1-25... |
InChI Key | OVDPRXPMQMYOMO-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3S2)OC |
This structure features multiple functional groups that contribute to its chemical reactivity and biological activity.
N-(3,4-dimethoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and its potential as a building block for more complex molecules. Understanding these chemical behaviors is essential for its application in drug design and material science .
The mechanism of action for N-(3,4-dimethoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide involves interactions with specific molecular targets:
Understanding these mechanisms is crucial for evaluating its therapeutic potential.
The physical properties of N-(3,4-dimethoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide include:
Chemical properties include:
Relevant data on these properties can guide researchers in handling and utilizing this compound effectively .
N-(3,4-dimethoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide has several scientific uses:
These applications underscore its significance in research across various fields including medicinal chemistry and drug development .
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0